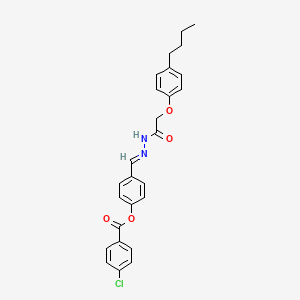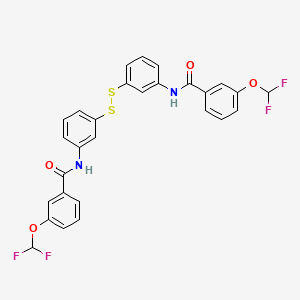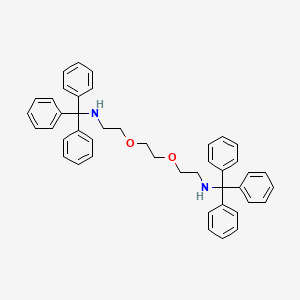
N-Trityl-2-(2-(2-(tritylamino)ethoxy)ethoxy)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Trityl-2-(2-(2-(tritylamino)ethoxy)ethoxy)ethanamine: is an organic compound with the molecular formula C44H44N2O2 and a molecular weight of 632.853 g/mol . This compound is characterized by the presence of trityl (triphenylmethyl) groups, which are commonly used as protecting groups in organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Trityl-2-(2-(2-(tritylamino)ethoxy)ethoxy)ethanamine typically involves the reaction of tritylamine with ethylene oxide derivatives. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the amine group, facilitating the nucleophilic attack on the ethylene oxide .
Industrial Production Methods: The process would likely include steps for purification, such as recrystallization or chromatography, to ensure the desired product’s purity .
Análisis De Reacciones Químicas
Types of Reactions: N-Trityl-2-(2-(2-(tritylamino)ethoxy)ethoxy)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ethoxy groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding aldehydes or carboxylic acids, while reduction may produce amines or alcohols .
Aplicaciones Científicas De Investigación
Chemistry: N-Trityl-2-(2-(2-(tritylamino)ethoxy)ethoxy)ethanamine is used as a protecting group in organic synthesis. The trityl group can be easily removed under acidic conditions, making it useful for protecting amine groups during multi-step syntheses .
Biology and Medicine: In biological research, this compound can be used to study the interactions of trityl-protected amines with various biomolecules. It may also serve as a precursor for the synthesis of biologically active compounds .
Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals and fine chemicals. Its role as a protecting group is particularly valuable in the synthesis of complex molecules .
Mecanismo De Acción
The mechanism of action of N-Trityl-2-(2-(2-(tritylamino)ethoxy)ethoxy)ethanamine primarily involves its function as a protecting group. The trityl group stabilizes the amine by preventing unwanted reactions during synthesis. Upon completion of the desired reactions, the trityl group can be removed under acidic conditions, revealing the free amine .
Comparación Con Compuestos Similares
- N-Trityl-2-(2-(2-(tritylamino)ethoxy)ethoxy)ethanol
- N-Trityl-2-(2-(2-(tritylamino)ethoxy)ethoxy)ethylamine
- N-Trityl-2-(2-(2-(tritylamino)ethoxy)ethoxy)ethanamide
Uniqueness: N-Trityl-2-(2-(2-(tritylamino)ethoxy)ethoxy)ethanamine is unique due to its specific structure, which includes multiple ethoxy groups and trityl-protected amines. This structure provides stability and versatility in various chemical reactions, making it a valuable compound in organic synthesis .
Propiedades
Número CAS |
303104-20-3 |
|---|---|
Fórmula molecular |
C44H44N2O2 |
Peso molecular |
632.8 g/mol |
Nombre IUPAC |
N-trityl-2-[2-[2-(tritylamino)ethoxy]ethoxy]ethanamine |
InChI |
InChI=1S/C44H44N2O2/c1-7-19-37(20-8-1)43(38-21-9-2-10-22-38,39-23-11-3-12-24-39)45-31-33-47-35-36-48-34-32-46-44(40-25-13-4-14-26-40,41-27-15-5-16-28-41)42-29-17-6-18-30-42/h1-30,45-46H,31-36H2 |
Clave InChI |
IJRHQBAXGORRJF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCOCCOCCNC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


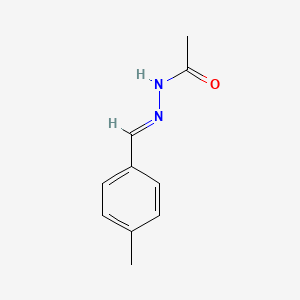

![N-(2,4-dimethylphenyl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-a]azepin-2-ylsulfanyl)acetamide](/img/structure/B11973936.png)
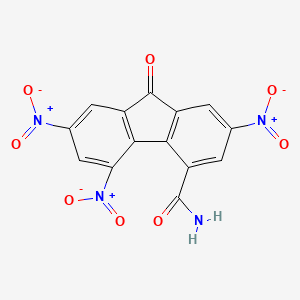
![2-ethoxy-4-[(E)-{[3-(2-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]phenol](/img/structure/B11973938.png)
![2-[(3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B11973947.png)
![4-{(E)-[2-(3-Nitrobenzoyl)hydrazono]methyl}phenyl 3,6-dichloro-1-benzothiophene-2-carboxylate](/img/structure/B11973953.png)
![(5E)-5-(4-tert-butylbenzylidene)-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11973961.png)


![1-Benzyl-4-piperidinone (2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4-YL)hydrazone](/img/structure/B11973968.png)
